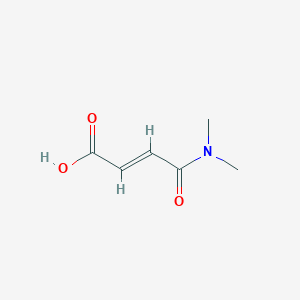

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid

Description

(E)-4-(Dimethylamino)-4-oxobut-2-enoic acid is a substituted butenoic acid derivative characterized by a dimethylamino group (-N(CH₃)₂) and an oxo group (-C=O) at the fourth carbon of the conjugated enoic acid chain. Its esterified form, ethyl (E)-4-(dimethylamino)but-2-enoate (CAS 1260824-43-8), has a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . The (E)-stereochemistry confers distinct electronic and steric properties, influencing its reactivity and interactions in biological systems.

Properties

IUPAC Name |

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVCKXVPDINNHW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57687-94-2 | |

| Record name | (2E)-3-(dimethylcarbamoyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(dimethylamino)-4-oxobut-2-enoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a butenoic acid derivative. One common method is the reaction of dimethylamine with ethyl acetoacetate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Method 1: Reaction with Maleic Anhydride

-

Reagents : Dimethylaniline, maleic anhydride, and organic solvents (e.g., acetone or toluene).

-

Conditions : Reflux in acetone or toluene for several hours, followed by filtration and purification .

-

Product : The reaction yields the target compound via amide-acid formation.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Dimethylaniline, maleic anhydride | Reflux in acetone/toluene | Intermediate amide-acid |

| 2 | Filtration, crystallization | Ice-cold acetone/ethanol | Pure (E)-4-(dimethylamino)-4-oxobut-2-enoic acid |

Method 2: Anhydride-Amide Reaction

-

Reagents : Dimethylaniline, maleic anhydride.

-

Product : Precipitate formed, washed with toluene.

Oxidation

The compound’s butenoic acid moiety and dimethylamino group suggest susceptibility to oxidation. Potential pathways include:

-

Quinone Formation : Oxidation of the conjugated double bond system (C=C) could yield quinone derivatives .

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction

The amide group and α,β-unsaturated carbonyl system may undergo reduction:

-

Amine Formation : Reduction of the amide to a primary amine via reagents like lithium aluminum hydride (LiAlH₄) .

Substitution Reactions

Electrophilic substitution on the aromatic ring is possible:

-

Halogenation : Chlorination or bromination at para positions.

-

Sulfonation : Introduction of sulfonic acid groups.

Structural and Functional Comparisons

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of (E)-4-(dimethylamino)-4-oxobut-2-enoic acid can serve as precursors for synthesizing novel antimicrobial agents. For instance, a study highlighted the synthesis of various heterocyclic compounds through Michael addition reactions involving this acid, which exhibited promising antimicrobial activities against several bacterial strains .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. A formal synthesis of salinosporamide A, a potent proteasome inhibitor, utilized this compound as a key intermediate. This showcases its utility in developing therapies targeting cancer cell proliferation .

Organic Synthesis

Starting Material for Heterocycles

this compound is frequently employed in organic synthesis as a building block for various heterocyclic compounds. It has been used to prepare pyridazinones and thiazoles through reactions with nitrogen and sulfur nucleophiles . The versatility of this compound facilitates the development of new materials with tailored properties.

Synthesis of Chiral Ligands

The compound is also integral in synthesizing chiral ligands used in asymmetric catalysis. Research indicates that it can be effectively utilized in reactions leading to high enantioselectivity, particularly when combined with rhodium catalysts . This application is crucial for producing fine chemicals and pharmaceuticals with specific stereochemical configurations.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Synthesis

In a study published in 2014, researchers synthesized a series of compounds from this compound that demonstrated significant antimicrobial activity. The compounds were tested against various pathogens, showing effectiveness comparable to established antibiotics .

Case Study 2: Asymmetric Catalysis

A notable application of this compound was reported in the development of chiral ligands for asymmetric catalysis. The ligands derived from this compound achieved over 99% enantioselectivity in certain reactions, highlighting its importance in producing optically active substances necessary for pharmaceuticals .

Mechanism of Action

The mechanism of action of (E)-4-(dimethylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the keto group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Aryl-Substituted Derivatives

- (E)-4-Oxo-4-phenylbut-2-enoic acid (): Structure: Phenyl group replaces dimethylamino. Properties: Melting points range 72.9–205.5°C; yellow solids. Activity: Demonstrated inhibitory activity against protein kinase B (PknB), critical for bacterial cell wall synthesis. Derivatives with electron-donating groups (e.g., 4-ethoxyphenyl) showed enhanced potency .

Anthracene-Substituted Derivatives

- (E)-4-(Anthracen-2-ylamino)-4-oxobut-2-enoic acid (2-AHD) (): Structure: Bulky anthracene moiety. Properties: Forms 1:1 host-guest complexes with cucurbit[7]uril (Q[7]), with a binding constant of 7.70 × 10⁵ M⁻¹. Applications: Potential in fluorescence-based sensing or drug delivery due to supramolecular interactions .

Thiophene-Substituted Derivatives

- (E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid (): Structure: Thiophene ring with methoxycarbonyl and methyl groups. Activity: Inhibits human thymidylate synthase (hTS), a target in cancer therapy. The thiophene group enhances π-π stacking in enzyme binding .

Stereochemical Variations: (E) vs. (Z) Isomers

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid ():

- Structure : (Z)-configuration at C2-C3 double bond.

- Properties :

- Comparison : The (Z)-isomer exhibits lower solubility in polar solvents compared to the (E)-isomer, affecting formulation strategies.

Functional Group Modifications

Nitro-Substituted Derivatives

- (E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (): Structure: Electron-withdrawing nitro group (-NO₂). Hazards: Requires stringent safety protocols (e.g., inhalation precautions) due to reactivity . Applications: Nitro groups enhance electrophilicity, making it a candidate for nucleophilic substitution reactions .

Fluorinated Derivatives

- (E)-4-(2,6-Difluoroanilino)-4-oxobut-2-enoic acid (): Structure: Fluorine atoms at 2- and 6-positions of the anilino ring. Properties: High purity (>99%); fluorine enhances metabolic stability and binding affinity in drug design .

Ester Derivatives

- Ethyl (E)-4-(dimethylamino)but-2-enoate (): Properties: Lower polarity than the free acid, improving membrane permeability. Applications: Esterification is a common prodrug strategy to enhance bioavailability .

Biological Activity

(E)-4-(dimethylamino)-4-oxobut-2-enoic acid, also known as DMAB, is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMAB, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMAB is characterized by the following chemical structure:

This structure features a dimethylamino group, which contributes to its biological activity. The compound's unique properties stem from its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that DMAB exhibits notable antimicrobial properties. A study evaluated the compound against various pathogens, including multidrug-resistant bacteria. The results showed that DMAB had significant activity against certain Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that DMAB could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer properties of DMAB have been explored in various studies. One significant study utilized the A549 human lung adenocarcinoma model to assess the compound's cytotoxic effects. The results demonstrated that DMAB reduced cell viability in a dose-dependent manner:

| Concentration (µM) | A549 Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

At a concentration of 100 µM, DMAB exhibited a 50% reduction in cell viability compared to untreated controls, indicating its potential as an anticancer agent .

The biological activity of DMAB is attributed to its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid moiety allows for ionic interactions. These interactions can modulate enzyme activity and affect cellular signaling pathways, leading to observed biological effects such as antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Effectiveness : A study conducted on the antimicrobial efficacy of DMAB against clinical isolates of Staphylococcus aureus showed promising results, with a significant reduction in bacterial load following treatment with DMAB at varying concentrations .

- Cytotoxicity in Cancer Cells : In another investigation involving A549 cells, DMAB was compared with standard chemotherapeutic agents like cisplatin. The study found that while cisplatin reduced viability to approximately 60%, DMAB at higher concentrations achieved similar cytotoxic effects, suggesting comparable efficacy in targeting cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(dimethylamino)-4-oxobut-2-enoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of dimethylamine to maleic anhydride under controlled conditions. Evidence from analogous syntheses (e.g., reacting p-toluidine with maleic anhydride to form (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid) suggests that optimizing stoichiometry (e.g., 1:1 molar ratio of amine to anhydride), solvent selection (e.g., acetone or isopropyl alcohol), and temperature (60–80°C) improves yields . Purification via recrystallization or column chromatography ensures >99.5% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key peaks include δ 6.3–7.2 ppm (enolic proton) and δ 170–175 ppm (carbonyl carbons), consistent with α,β-unsaturated ketone systems .

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1650 cm⁻¹ (C=C) confirm functional groups .

- HPLC : Retention time and peak symmetry (>99.5% purity) validate purity .

Q. How does solvent choice impact the solubility and analytical quantification of this compound?

- Methodological Answer : Solubility studies in mixed solvents (e.g., isopropyl alcohol:acetone, 4:3 v/v) enhance dissolution for acid-base titration. The dielectric constant of the solvent mixture affects ionization, enabling precise potentiometric titration (detection limit: 0.002 mol/dm³) with confidence intervals of ±0.69% .

Advanced Research Questions

Q. How can researchers design kinetic studies to elucidate the reaction mechanisms involved in the formation of this compound?

- Methodological Answer : Use time-resolved NMR or UV-Vis spectroscopy to monitor intermediate formation. For example, maleic anhydride’s reaction with amines follows a two-step mechanism: (1) nucleophilic attack forming a monoamide, (2) keto-enol tautomerization. Rate constants can be derived under varying temperatures (Arrhenius plots) or pH conditions .

Q. What strategies are effective in correlating structural modifications of this compound with its biological activity in enzyme inhibition assays?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with substituted amines (e.g., aryl or alkyl groups) and evaluate IC50 values against targets like thymidylate synthase .

- Docking Simulations : Use computational tools (e.g., AutoDock) to predict binding affinities based on steric and electronic effects of the dimethylamino group .

- In Vitro Assays : Measure antiproliferative activity in cancer cell lines (e.g., MTT assay) and compare with control compounds .

Q. How should contradictions in spectroscopic data (e.g., NMR chemical shifts) be resolved when characterizing derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Isotopic Labeling : Use deuterated solvents or 13C-enriched reagents to distinguish tautomeric forms .

- Comparative Analysis : Cross-reference with databases (e.g., PubChem) or structurally similar compounds (e.g., (E)-4-aryl-4-oxo-2-butenoic acid amides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.